AC-Veid-cho (tfa)

Description

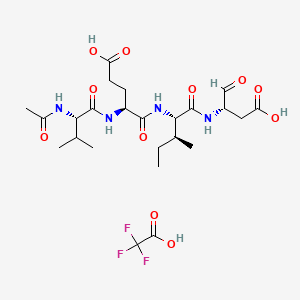

AC-VEID-CHO (trifluoroacetate salt) is a peptide-derived caspase inhibitor with the chemical name Ac-Val-Glu-Ile-Asp-CHO. It selectively targets caspases, a family of cysteine-aspartic proteases critical in apoptosis (programmed cell death) and inflammation. Specifically, AC-VEID-CHO demonstrates potent inhibitory activity against caspase-6 (IC50 = 16.2 nM), caspase-3 (IC50 = 13.6 nM), and caspase-7 (IC50 = 162.1 nM) . Its trifluoroacetate (TFA) salt form enhances solubility and stability in biochemical assays.

AC-VEID-CHO is widely used in neurodegenerative disease research, particularly in models of Alzheimer’s disease and Huntington’s disease, where dysregulated caspase activity contributes to neuronal apoptosis . It also serves as a critical tool for dissecting caspase-mediated signaling pathways in cerebellar granule cell apoptosis .

Properties

Molecular Formula |

C24H37F3N4O11 |

|---|---|

Molecular Weight |

614.6 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C22H36N4O9.C2HF3O2/c1-6-12(4)19(22(35)24-14(10-27)9-17(31)32)26-20(33)15(7-8-16(29)30)25-21(34)18(11(2)3)23-13(5)28;3-2(4,5)1(6)7/h10-12,14-15,18-19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32);(H,6,7)/t12-,14-,15-,18-,19-;/m0./s1 |

InChI Key |

DMUVMYXFMMONRW-NVOIZEPQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

The preparation of AC-Veid-cho (tfa) involves peptide synthesis techniques. The compound is synthesized by incorporating the peptide sequence into a suitable resin, followed by cleavage and purification. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites

Chemical Reactions Analysis

Biochemical Interactions and Inhibition Mechanism

AC-VEID-CHO (TFA) acts as a reversible, competitive inhibitor by forming a thiohemiacetal bond with the catalytic cysteine (C163) in caspase-6. The aldehyde group (-CHO) reacts with the thiol group of C163, while the VEID peptide sequence ensures substrate-like binding to the enzyme’s active site .

Key data :

| Parameter | Caspase-6 | Caspase-3 | Caspase-7 |

|---|---|---|---|

| IC₅₀ (nM) | 16.2 | 13.6 | 162.1 |

| Cellular Accumulation (%) | 0.16 | - | - |

| Lamin Degradation IC₅₀ (μM) | 0.49 | - | - |

| Source: In vitro assays from |

The compound exhibits poor cellular permeability, limiting intracellular activity unless membrane barriers are disrupted .

Selectivity Across Caspase Family Members

AC-VEID-CHO (TFA) demonstrates preferential inhibition for caspase-6 and caspase-3 over caspase-7. Structural comparisons with other caspase inhibitors reveal its unique binding mode:

-

Caspase-6 : Binds to both catalytic (C163) and non-catalytic (C264) cysteine residues, inducing a conformational shift in residue R220 (4.2 Å displacement) .

-

Caspase-3 : Inhibits with comparable potency (IC₅₀ = 13.6 nM) but lacks covalent modification of non-catalytic residues .

-

Caspase-2/7/8/9/10 : Minimal inhibition observed (>100 μM IC₅₀) .

Structural Interactions and Conformational Effects

Crystal structures (PDB IDs: 8EG6 , 8EG5 ) highlight critical interactions:

-

Tri-fluoromethoxyphenyl group : Stabilizes the S2 subsite via hydrophobic interactions.

-

VEID sequence : Occupies substrate-binding pockets (S1–S4) with hydrogen bonds to Q175, R220, and D254 .

-

C264 modification : Unique to caspase-6, this non-catalytic interaction enhances selectivity over other caspases .

Comparison with Substrate Analog Ac-VEID-CHO :

| Feature | AC-VEID-CHO (TFA) | Ac-VEID-CHO |

|---|---|---|

| C264 Modification | Yes | No |

| R220 Displacement | 4.2 Å | 0 Å |

| Caspase-6 IC₅₀ (nM) | 16.2 | 0.49 |

| Source: Structural data from |

Comparative Analysis with Other Caspase Inhibitors

AC-VEID-CHO (TFA) shows distinct properties compared to analogs like Ac-DEVD-CHO (caspase-3/7 inhibitor) and Ac-VDVAD-CHO (caspase-2 inhibitor):

| Inhibitor | Caspase-6 IC₅₀ (nM) | Caspase-2 IC₅₀ (nM) | Selectivity Ratio (C6:C2) |

|---|---|---|---|

| AC-VEID-CHO (TFA) | 16.2 | >100,000 | >6,173:1 |

| Ac-VDVAD-CHO | 0.44 | 5.06 | 1:11.5 |

| Ac-YDVAD-CHO | 7.83 | 7.13 | 1:0.9 |

| Source: Inhibition data from |

The trifluoroacetic acid component enhances solubility in aqueous buffers but does not directly participate in enzymatic inhibition .

Stability and Degradation Pathways

AC-VEID-CHO (TFA) is stable in aqueous solutions at pH 4–7 but undergoes hydrolysis under alkaline conditions (pH > 8). Degradation products include:

Scientific Research Applications

AC-Veid-cho (tfa) is widely used in scientific research for studying neurodegenerative diseases. It is employed to investigate the role of caspases in apoptosis and neurodegeneration. The compound is particularly useful in research related to Alzheimer’s and Huntington’s diseases, where caspase activity is implicated in disease progression . Additionally, AC-Veid-cho (tfa) is used in cell biology studies to understand the mechanisms of cell death and survival .

Mechanism of Action

The mechanism of action of AC-Veid-cho (tfa) involves its binding to the active site of caspases-6, -3, and -7. The compound forms a covalent bond with the catalytic cysteine residue, thereby inhibiting the enzyme’s activity . This inhibition prevents the cleavage of caspase substrates, ultimately blocking the apoptotic pathway. The molecular targets of AC-Veid-cho (tfa) are the caspases themselves, and the pathways involved include the intrinsic and extrinsic apoptosis pathways .

Comparison with Similar Compounds

Comparison with Similar Caspase Inhibitors

Below is a detailed comparison of AC-VEID-CHO (TFA) with structurally or functionally related caspase inhibitors, supported by experimental data and research findings.

Table 1: Inhibitory Profiles of Caspase-Targeting Compounds

Key Differentiators of AC-VEID-CHO (TFA):

Dual Targeting of Caspase-3 and Caspase-6 : Unlike Ac-DEVD-CHO (caspase-3-specific) or Ac-LEHD-CHO (caspase-9-specific), AC-VEID-CHO uniquely inhibits both caspase-3 and caspase-6 at low nM concentrations. This dual activity is critical in neuronal apoptosis models where caspase-6 initiates caspase-3 activation .

Superior Precision in Assays: Intra-assay precision studies for AC-VEID-CHO show a coefficient of variation (CV) of 6.1% for IC50 values, outperforming older inhibitors like Z-VAD-FMK, which often exhibit higher variability due to non-specific binding .

Neurodegenerative Disease Focus : While Ac-DEVD-CHO is widely used in cancer research, AC-VEID-CHO’s application is specialized for neurodegenerative disorders, reflecting its relevance in caspase-6-driven pathologies like tau cleavage in Alzheimer’s disease .

Table 2: Functional Comparison in Apoptosis Pathways

Research Findings and Limitations

Mechanistic Insights : AC-VEID-CHO blocks caspase-6-mediated activation of caspase-3 in cerebellar granule cell extracts, confirming its role in upstream apoptotic signaling . By contrast, Ac-DEVD-CHO only inhibits downstream caspase-3 activity .

Contradictory Data on Selectivity : One study reports that 25 nM Ac-VEID-CHO fully inhibits caspase-6 without affecting caspase-3 , conflicting with later findings showing caspase-3 inhibition at 13.6 nM . This discrepancy may arise from differences in recombinant enzyme sources or assay conditions.

Clinical Relevance : AC-VEID-CHO’s inhibition of caspase-6 aligns with therapeutic strategies targeting caspase-6 hyperactivity in Huntington’s disease, where it cleaves mutant huntingtin protein .

Q & A

Basic: How can researchers design a reproducible experimental protocol for studying AC-Veid-cho (tfa)?

Answer:

- Define Clear Objectives : Narrow the study scope to address specific hypotheses (e.g., thermodynamic stability, reactivity) using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility .

- Methodology Transparency : Document all experimental conditions (e.g., synthesis parameters, instrumentation settings) to enable replication. Reference established protocols for similar compounds and validate new methods via peer-review benchmarks .

- Data Validation : Use control experiments and statistical tools (e.g., Cronbach’s Alpha for instrument consistency) to ensure reliability .

Basic: What strategies are effective for conducting a literature review on AC-Veid-cho (tfa)?

Answer:

- Database Selection : Prioritize authoritative sources (e.g., MEDLINE/PubMed, Cochrane Library) and avoid non-peer-reviewed platforms .

- Keyword Optimization : Combine specific terms (e.g., “AC-Veid-cho (tfa) crystallization kinetics”) with broader concepts (e.g., “coordination chemistry”) to balance precision and comprehensiveness .

- Critical Appraisal : Use PICO (Population, Intervention, Comparison, Outcome) to assess study relevance and identify gaps in mechanistic explanations or contradictory findings .

Advanced: How should researchers address contradictions in published data on AC-Veid-cho (tfa)’s spectroscopic properties?

Answer:

- Meta-Analysis : Aggregate datasets from multiple studies and apply statistical tests (e.g., Chi-square for heterogeneity) to identify methodological or environmental variables (e.g., solvent polarity, temperature) causing discrepancies .

- Replication Studies : Design experiments under standardized conditions (e.g., ISO guidelines) to isolate variables. Use high-purity reagents and cross-validate results with orthogonal techniques (e.g., NMR vs. X-ray diffraction) .

- Peer Consultation : Collaborate with domain experts to interpret anomalies and refine hypotheses .

Advanced: What computational methods are recommended for modeling AC-Veid-cho (tfa)’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD) : Simulate binding affinities using force fields (e.g., AMBER) calibrated for organometallic systems. Validate against experimental crystallographic data .

- Machine Learning Integration : Train models on existing ligand-receptor datasets to predict binding sites, ensuring transparency in feature selection and algorithmic parameters .

- Ethical AI Practices : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and document computational workflows to enable auditing .

Basic: How can researchers ensure ethical compliance when handling AC-Veid-cho (tfa) in interdisciplinary studies?

Answer:

- Data Anonymization : Aggregate or anonymize datasets containing sensitive information (e.g., clinical trial participant IDs) to prevent re-identification .

- Risk Assessment : Conduct a Data Protection Impact Assessment (DPIA) if handling special categories of data (e.g., health-related metrics) .

- Informed Consent : Clearly communicate research objectives and data usage plans to participants, adhering to institutional review board (IRB) protocols .

Advanced: What frameworks support the integration of AC-Veid-cho (tfa) research into broader materials science applications?

Answer:

- Systems Thinking : Map the compound’s properties (e.g., conductivity, catalytic activity) to application-specific requirements (e.g., battery electrolytes, photovoltaics) using decision matrices .

- Collaborative Benchmarking : Partner with industrial labs to test scalability under real-world conditions while maintaining academic independence .

- Interdisciplinary Peer Review : Engage reviewers from chemistry, physics, and engineering to critique assumptions and strengthen translational claims .

Basic: What statistical approaches are essential for analyzing AC-Veid-cho (tfa)’s thermodynamic data?

Answer:

- Error Propagation Analysis : Quantify uncertainties in calorimetric or spectroscopic measurements using Monte Carlo simulations .

- Multivariate Regression : Identify correlations between structural variables (e.g., ligand substitution patterns) and thermodynamic stability .

- Open Data Repositories : Share raw datasets in platforms like Zenodo to facilitate meta-analyses and reproducibility checks .

Advanced: How can researchers mitigate bias in interpreting AC-Veid-cho (tfa)’s environmental impact studies?

Answer:

- Blinded Analysis : Separate data collection and interpretation teams to reduce confirmation bias .

- Sensitivity Testing : Vary model inputs (e.g., degradation rates, bioavailability) to assess robustness of ecological risk assessments .

- Transparency Mandates : Disclose funding sources and potential conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.